N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide
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Overview
Description
N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide is a synthetic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate product with 2-methylpropanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,4-Dichlorobenzyl)-1H-imidazol-2-yl]methyl}-N-isopropyl-2-methylpropanamide
- N-{2-[1-(3,4-Dichlorobenzyl)-2-piperidinyl]-1-(2-pyridinyl)ethyl}-2-methylpropanamide
Uniqueness
N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the 2,4-dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H21Cl2N3O |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H21Cl2N3O/c1-13(2)20(26)23-10-9-19-24-17-5-3-4-6-18(17)25(19)12-14-7-8-15(21)11-16(14)22/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26) |
InChI Key |
JHGYSBYNDRMBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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